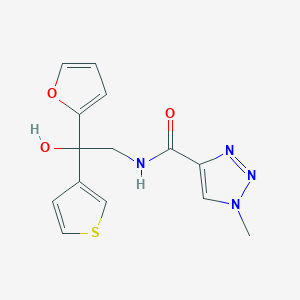

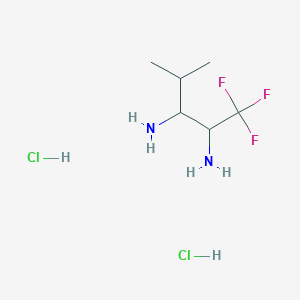

![molecular formula C11H19NO5 B2551015 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid CAS No. 2402789-81-3](/img/structure/B2551015.png)

2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is a chiral molecule that appears to be related to cyclobutane-based structures with potential biological activity. While the specific compound is not directly discussed in the provided papers, the related structures and functionalities suggest that it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been reported, such as the preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, which was achieved using environmentally benign conditions with a 30% overall yield for the (S)-isomer and 27% for the (R)-isomer from cyclohexanone . This suggests that the synthesis of the compound might also involve chiral resolution or asymmetric synthesis techniques to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can impart significant strain and unique reactivity to the molecule. The presence of hydroxy and amino functionalities, as well as the potential for chelation with metals, is evident in the study of copper(II) and nickel(II) complexes with oxime analogues of amino acids . This indicates that the compound may also form complexes with metal ions, which could be relevant for its biological activity or as a ligand in coordination chemistry.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives can be quite diverse. For instance, the synthesis and antimicrobial activity of cyclobutanol-containing dipeptides have been explored, with one compound showing enhanced antibacterial activity after acid hydrolysis . This suggests that the compound may also undergo hydrolysis or other chemical transformations that could modulate its biological activity or physical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid are not detailed in the provided papers, the studies of related compounds provide insights. For example, the solubility, chelation ability, and stereochemistry of cyclobutane derivatives can significantly influence their physical properties and reactivity . The presence of hydroxy and amino groups suggests potential for hydrogen bonding and solubility in polar solvents, while the bulky isopropyl group may affect the compound's lipophilicity.

科学的研究の応用

Intramolecular Cyclization Studies

Research by Tyuneva et al. (2011) explored the cyclization of acetic anhydride of specific amino acids, leading to derivatives like 5-aryl-3-aryl-imino-3H-furan-2-ones and 4-arylamino-2-tert-butyl-2,5-dihydro-5-oxofuran-2-yl acetate. This study contributes to the understanding of cyclization reactions in organic chemistry, relevant to compounds with similar structural features (Tyuneva et al., 2011).

Schiff Base Ligand Synthesis and Characterization

Ikram et al. (2015) described the synthesis and characterization of Schiff base ligands derived from amino acids, leading to the formation of metal complexes with potential antioxidant and xanthine oxidase inhibitory activities. This research illustrates the application of similar compounds in synthesizing ligands for biomedical applications (Ikram et al., 2015).

NMR Spectroscopy of Oxocarboxylic Acid Oximes

Malek et al. (2004) conducted an experimental and theoretical NMR study on oxocarboxylic acid oximes, shedding light on the structural and electronic properties of compounds with similar functional groups. This research aids in the understanding of the effects of intra- and intermolecular hydrogen bonding on chemical shifts, relevant for spectroscopic analysis of similar chemicals (Malek et al., 2004).

Enhancement of Cytotoxicity in Chemotherapeutics

Nagourney et al. (2008) investigated ethacrynic acid's ability to enhance the cytotoxicity of chemotherapy agents in human tissues, showcasing how structural analogues can influence biochemical pathways and potentially improve therapeutic outcomes (Nagourney et al., 2008).

特性

IUPAC Name |

2-[(1S,2S,4R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-5-8(13)6(7)4-9(14)15/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZINDUWMMZGYKJ-RNJXMRFFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]1CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

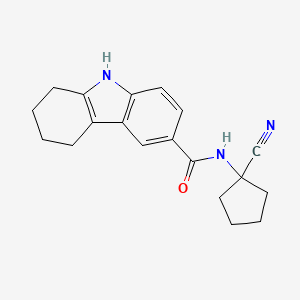

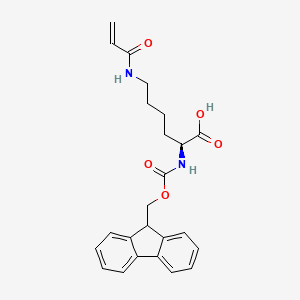

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

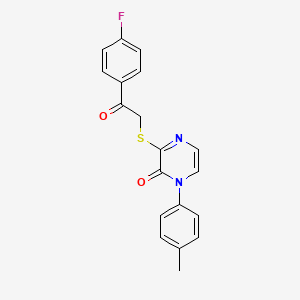

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)

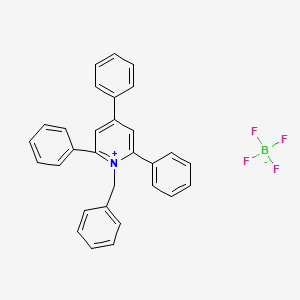

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

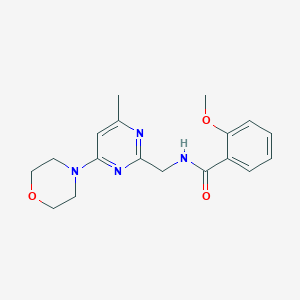

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

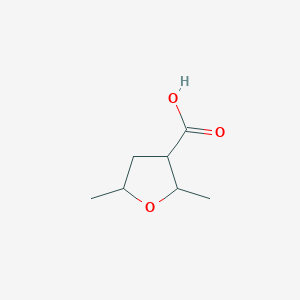

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)

![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)